2-Fluoro-5-(methoxymethoxy)benzaldehyde
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Overview
Description
2-Fluoro-5-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxymethoxy group at the 5-position. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-(methoxymethoxy)benzaldehyde can be influenced by various environmental factors . For instance, it is known to be air sensitive and should be stored away from air . Additionally, its physical form is a liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-(methoxymethoxy)benzaldehyde can be synthesized starting from 2-amino-5-methoxytolueneOne common method involves the oxidation of 2-fluoro-5-methoxybenzyl alcohol using an oxidizing agent such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-(methoxymethoxy)benzoic acid.
Reduction: 2-Fluoro-5-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(methoxymethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Comparison with Similar Compounds
2-Fluoro-5-(methoxymethoxy)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methoxybenzaldehyde: Lacks the methoxymethoxy group, which can affect its reactivity and applications.
2-Fluoro-5-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxymethoxy group, leading to different chemical properties and reactivity.
2-Fluoro-5-methylbenzaldehyde: Contains a methyl group instead of a methoxymethoxy group, resulting in different physical and chemical properties.
Properties
IUPAC Name |
2-fluoro-5-(methoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCPFUGBOAWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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